N-ethyl-N-phenyl-2-[3-(piperidin-1-ylmethyl)pyrrolidin-1-yl]acetamide
Description
N-ethyl-N-phenyl-2-[3-(piperidin-1-ylmethyl)pyrrolidin-1-yl]acetamide is a complex organic compound that features a combination of several functional groups, including an amide, a piperidine ring, and a pyrrolidine ring
Properties
IUPAC Name |
N-ethyl-N-phenyl-2-[3-(piperidin-1-ylmethyl)pyrrolidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O/c1-2-23(19-9-5-3-6-10-19)20(24)17-22-14-11-18(16-22)15-21-12-7-4-8-13-21/h3,5-6,9-10,18H,2,4,7-8,11-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYKUYVVNDMXTLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)CN2CCC(C2)CN3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N-phenyl-2-[3-(piperidin-1-ylmethyl)pyrrolidin-1-yl]acetamide typically involves multiple steps:
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Formation of the Piperidine and Pyrrolidine Rings: : The initial step often involves the synthesis of the piperidine and pyrrolidine rings. This can be achieved through cyclization reactions using appropriate precursors such as 1,5-diaminopentane for piperidine and 1,4-diaminobutane for pyrrolidine.
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N-alkylation: : The next step involves the N-alkylation of the piperidine ring with a suitable alkylating agent, such as ethyl bromide, under basic conditions to form N-ethylpiperidine.
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Amide Bond Formation: : The final step is the formation of the amide bond. This can be done by reacting N-ethylpiperidine with N-phenyl-2-chloroacetamide in the presence of a base like triethylamine to yield the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the nitrogen atoms in the piperidine and pyrrolidine rings. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
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Reduction: : Reduction reactions can target the amide bond, converting it to an amine. Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
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Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the amide carbonyl carbon. Reagents like sodium hydride (NaH) and alkyl halides can facilitate these reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), alkyl halides (e.g., methyl iodide)
Major Products
Oxidation: N-oxide derivatives
Reduction: Corresponding amines
Substitution: Alkylated amides
Scientific Research Applications
N-ethyl-N-phenyl-2-[3-(piperidin-1-ylmethyl)pyrrolidin-1-yl]acetamide has several applications in scientific research:
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Chemistry: : It serves as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
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Biology: : The compound can be used in studies involving receptor binding and enzyme inhibition, providing insights into biological processes and potential therapeutic targets.
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Industry: : The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which N-ethyl-N-phenyl-2-[3-(piperidin-1-ylmethyl)pyrrolidin-1-yl]acetamide exerts its effects involves its interaction with specific molecular targets. These targets may include:
Receptors: The compound may bind to neurotransmitter receptors, modulating their activity and influencing signal transduction pathways.
Enzymes: It can act as an inhibitor or activator of enzymes, affecting metabolic pathways and cellular processes.
The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-ethyl-N-phenyl-2-[3-(piperidin-1-ylmethyl)pyrrolidin-1-yl]acetamide can be compared with other compounds that have similar structural features:
N-ethyl-N-phenyl-2-piperidin-1-ylacetamide: Lacks the pyrrolidine ring, which may affect its binding affinity and biological activity.
N-phenyl-2-[3-(piperidin-1-ylmethyl)pyrrolidin-1-yl]acetamide: Lacks the ethyl group, potentially altering its pharmacokinetic properties.
N-ethyl-N-phenyl-2-pyrrolidin-1-ylacetamide: Lacks the piperidine ring, which may influence its chemical reactivity and stability.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are not present in the similar compounds listed above.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
